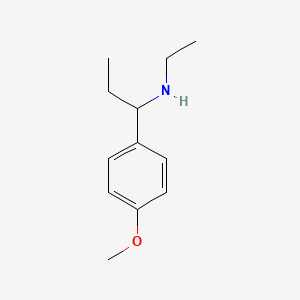

N-éthyl-1-(4-méthoxyphényl)propan-1-amine

Vue d'ensemble

Description

“N-ethyl-1-(4-methoxyphenyl)propan-1-amine” is a chemical compound that is used as a precursor for the synthesis of other organic compounds . It is also known as 4-Methoxyphenethylamine .

Synthesis Analysis

The synthesis of “N-ethyl-1-(4-methoxyphenyl)propan-1-amine” involves the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy acid protected by N2 . The compound is also obtained after distillation of the toluene layer .Molecular Structure Analysis

The molecular formula of “N-ethyl-1-(4-methoxyphenyl)propan-1-amine” is C12H19NO . The InChI code is 1S/C12H19NO/c1-4-12(13-5-2)10-6-8-11(14-3)9-7-10/h6-9,12-13H,4-5H2,1-3H3 .Physical And Chemical Properties Analysis

“N-ethyl-1-(4-methoxyphenyl)propan-1-amine” is a yellow liquid . It has a molecular weight of 193.29 . The compound is stored at 0-8 C .Applications De Recherche Scientifique

1. Production biocatalytique d'éthanol (S)-1-(4-méthoxyphényl) énantiopure N-éthyl-1-(4-méthoxyphényl)propan-1-amine est utilisée dans la production biocatalytique d'éthanol (S)-1-(4-méthoxyphényl) énantiopure . Ce composé est une molécule importante pour la production de divers intermédiaires pharmaceutiques . Le processus implique l'utilisation de Lactobacillus senmaizuke comme biocatalyseur .

Synthèse d'antihistaminiques

(S)-1-(4-méthoxyphényl) éthanol, qui peut être synthétisé à partir de this compound, est utilisé pour la synthèse d'antihistaminiques, y compris le chlorhydrate de diphénhydramine et la loratadine cycloalkyl [b] indoles . Ces composés ont une fonction de traitement pour une réponse allergique .

Oxydation asymétrique

this compound est utilisée dans l'oxydation asymétrique de l'éthanol 1-(4-méthoxyphényl) avec Acetobacter sp. cellules CCTCC M209061 . Le produit, l'éthanol (S)-1-(4-méthoxyphényl) énantiopure, peut être utilisé comme synthon important pour la synthèse de cycloalkyl [b] indoles .

Inhibition de la désamination catalysée par la monoamine oxydase

La 4-méthoxyphénéthylamine, qui peut être synthétisée à partir de this compound, inhibe la désamination catalysée par la monoamine oxydase de la tyramine et de la tryptamine . Cette propriété la rend utile dans l'étude de ces processus biochimiques .

Synthèse d'autres composés organiques

this compound est utilisée comme précurseur pour la synthèse d'autres composés organiques par réaction d'alkylation . Cela en fait un composé polyvalent en chimie organique .

Études anticancéreuses et antifongiques

Les composés synthétisés à partir de this compound ont été criblés pour leurs activités anticancéreuses et antifongiques . Cela met en évidence son potentiel dans le développement de nouveaux agents thérapeutiques .

Safety and Hazards

Propriétés

IUPAC Name |

N-ethyl-1-(4-methoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-12(13-5-2)10-6-8-11(14-3)9-7-10/h6-9,12-13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFZYRMVEHPXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406314 | |

| Record name | N-ethyl-1-(4-methoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40023-81-2 | |

| Record name | N-ethyl-1-(4-methoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

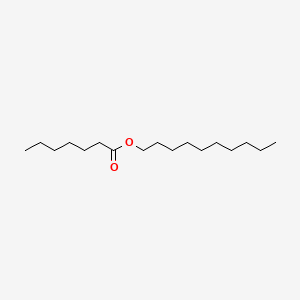

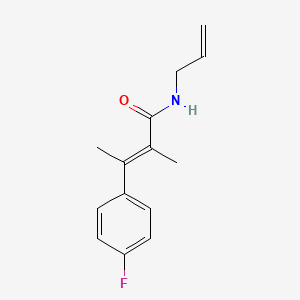

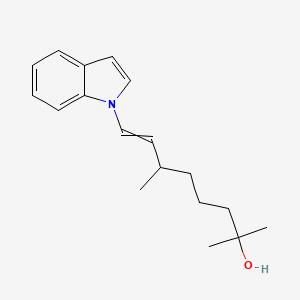

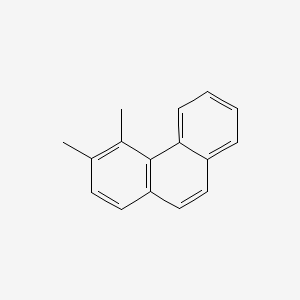

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.